6-Bromo-2-chloropyrido[3,4-d]pyrimidine
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Overview
Description
6-Bromo-2-chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms. It is part of the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine typically involves multiple steps. One common method includes the following steps:
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then converted into pyrimidones.
Bromination: The pyrimidone is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Chlorination: Finally, the brominated compound is chlorinated using a chlorinating agent like thionyl chloride.
Chemical Reactions Analysis
6-Bromo-2-chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to modify the compound.
Common reagents used in these reactions include palladium catalysts, N-bromosuccinimide, and thionyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-chloropyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.
Biological Research: The compound is studied for its potential as a chemokine receptor antagonist, particularly targeting the CXCR2 receptor.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing inflammation and immune response . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
6-Bromo-2-chloropyrido[3,4-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
6-Bromo-4-chloropyrido[2,3-d]pyrimidine: Similar in structure but differs in the position of the chlorine atom.
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Contains a thiophene ring instead of a pyridine ring.
These compounds share similar chemical properties but may have different biological activities and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
Molecular Formula |
C7H3BrClN3 |
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Molecular Weight |
244.47 g/mol |
IUPAC Name |
6-bromo-2-chloropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H3BrClN3/c8-6-1-4-2-11-7(9)12-5(4)3-10-6/h1-3H |
InChI Key |
PDBUNIGPAKDZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NC2=CN=C1Br)Cl |
Origin of Product |
United States |
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